1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18838691
InChI: InChI=1S/C9H10BrNOS/c1-5(10)9(12)6-2-3-7(11)8(13)4-6/h2-5,13H,11H2,1H3
SMILES:
Molecular Formula: C9H10BrNOS
Molecular Weight: 260.15 g/mol

1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one

CAS No.:

Cat. No.: VC18838691

Molecular Formula: C9H10BrNOS

Molecular Weight: 260.15 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one -

Specification

Molecular Formula C9H10BrNOS
Molecular Weight 260.15 g/mol
IUPAC Name 1-(4-amino-3-sulfanylphenyl)-2-bromopropan-1-one
Standard InChI InChI=1S/C9H10BrNOS/c1-5(10)9(12)6-2-3-7(11)8(13)4-6/h2-5,13H,11H2,1H3
Standard InChI Key OCGVJACMBVJSBK-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=CC(=C(C=C1)N)S)Br

Introduction

1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one is an organic compound with a propanone backbone, featuring a bromine atom and an amino-thiol substituent on the aromatic ring. It is classified under substituted phenyl ketones and is notable for its applications in medicinal chemistry and material sciences. The compound's CAS number is 1806345-19-6, although some sources may list it under different CAS numbers, such as 1804503-49-8, which might be due to variations in the compound's synthesis or structure .

Synthesis Methods

The synthesis of 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one typically involves multi-step processes. A common method includes the bromination of 1-(4-amino-3-mercaptophenyl)propan-2-one using brominating agents like bromine or N-bromosuccinimide in solvents such as acetic acid or dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination.

Industrial methods often utilize continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to achieve high-purity products.

Chemical Reactions and Applications

1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one can undergo various chemical reactions due to its functional groups. These reactions are influenced by conditions like temperature, solvent choice, and the presence of catalysts, which affect reaction pathways and product yields.

The compound is of interest in medicinal chemistry due to its potential therapeutic roles. Research continues into its efficacy in biological systems, highlighting its versatility in synthetic organic chemistry and pharmaceutical applications.

Research Findings and Potential Applications

Research on 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one focuses on its potential applications in medicinal chemistry. Its reactivity profile makes it suitable for various chemical transformations, which are crucial in developing new drugs or materials.

While specific biological activities of this compound are not extensively documented, its structural features suggest potential roles in therapeutic applications. Further studies are needed to fully explore its biological efficacy and potential therapeutic roles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator